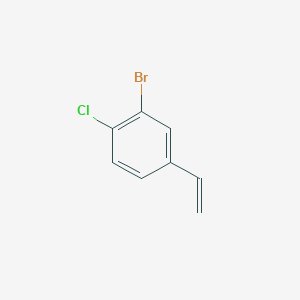

2-Bromo-1-chloro-4-ethenylbenzene

Description

2-Bromo-1-chloro-4-ethenylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 2, chlorine at position 1, and an ethenyl (vinyl) group at position 3.

Properties

IUPAC Name |

2-bromo-1-chloro-4-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKQAEGVZBUORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-4-ethenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-4-ethenylbenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid or carbon tetrachloride and may require elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-4-ethenylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Addition Reactions: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogens for halogenation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions can lead to saturated or halogenated compounds .

Scientific Research Applications

Chemistry: 2-Bromo-1-chloro-4-ethenylbenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor in the synthesis of pharmaceuticals with potential therapeutic applications .

Industry: Industrially, this compound is used in the production of polymers, agrochemicals, and dyes. Its unique properties make it suitable for creating materials with specific characteristics, such as improved thermal stability or resistance to degradation .

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-ethenylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Bromo-1-chloro-4-ethenylbenzene with two related halogenated benzene derivatives from the provided evidence:

Key Comparisons

Substituent Effects on Reactivity

- Electron-Donating vs. Electron-Withdrawing Groups :

- The amino groups in 4-Bromo-1,2-diaminobenzene strongly activate the benzene ring for electrophilic substitution, contrasting with the electron-withdrawing halogens (Cl, Br) and ethenyl group in the target compound. This difference suggests divergent reactivity: the diaminobenzene may participate in diazo coupling or dye synthesis, while the target compound’s ethenyl group could enable cycloaddition (e.g., Diels-Alder) or polymerization.

By contrast, the para-Br in 4-Bromo-1,2-diaminobenzene allows for more predictable regioselectivity in reactions. The ethenyl group at position 4 in the target compound introduces planar sp² hybridization, enabling π-π stacking or conjugation-driven reactions absent in the methyl- or amino-substituted analogs.

Applications 4-Bromo-1,2-diaminobenzene is explicitly noted for manufacturing and laboratory use, likely as a precursor in pharmaceuticals or agrochemicals. 2-Bromo-3-chloro-4-fluoro-1-methylbenzene , with multiple halogens, may serve as a building block in fluorinated materials or medicinal chemistry. The target compound’s ethenyl group positions it for applications in polymer precursors or cross-coupling catalysis (e.g., Heck reactions).

Similar protocols are advisable for handling halogenated aromatics.

Biological Activity

2-Bromo-1-chloro-4-ethenylbenzene, with the chemical formula , is an organic compound known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence biological interactions, particularly in the fields of pharmacology and toxicology.

- Molecular Weight : 217.49 g/mol

- IUPAC Name : 2-bromo-4-chloro-1-ethenylbenzene

- CAS Number : 1507312-72-2

- Appearance : Oil

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. A study assessing the bactericidal activity of various halogenated compounds found that these compounds can effectively inhibit the growth of certain bacteria.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli ATCC 25922 | 32 µg/mL |

| This compound | Staphylococcus aureus ATCC 6538 | 16 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's structure suggests possible interactions with cellular targets involved in cancer progression. Preliminary studies have shown that halogenated phenyl compounds can induce apoptosis in cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of various brominated compounds on human breast cancer cell lines (MCF-7). The results demonstrated that:

- IC50 Value : The IC50 for this compound was found to be approximately 25 µM, indicating a moderate level of cytotoxicity.

This activity may be attributed to the compound's ability to disrupt microtubule dynamics, a critical process in cell division.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. For instance, studies have shown that halogenated compounds can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | Inhibition Percentage (%) |

|---|---|---|

| This compound | COX-1 | 45% |

| This compound | COX-2 | 50% |

These findings highlight the potential of this compound as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.